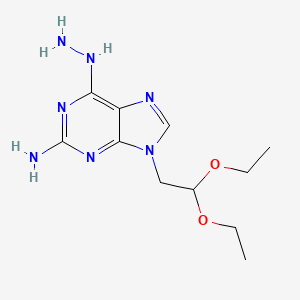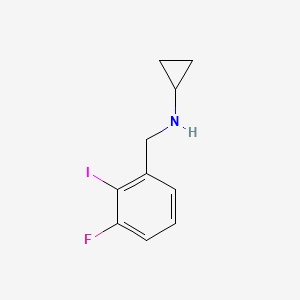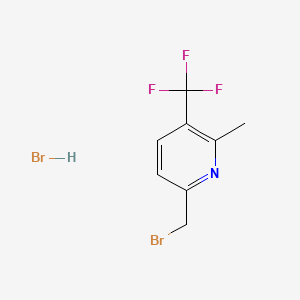
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce brominated pyridine oxides .
科学研究应用
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.
作用机制
The mechanism of action of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule and the context of the reaction .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Trifluoromethyl)pyridine
Uniqueness
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide is unique due to the specific arrangement of its substituents. The presence of both bromomethyl and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
属性
分子式 |
C8H8Br2F3N |
|---|---|
分子量 |
334.96 g/mol |
IUPAC 名称 |
6-(bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C8H7BrF3N.BrH/c1-5-7(8(10,11)12)3-2-6(4-9)13-5;/h2-3H,4H2,1H3;1H |
InChI 键 |
YYVHVAJCYFSXNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)CBr)C(F)(F)F.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


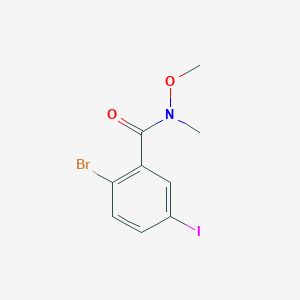
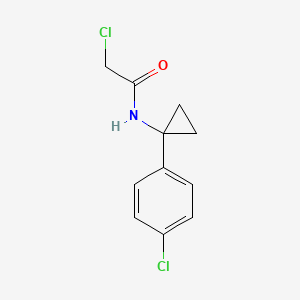
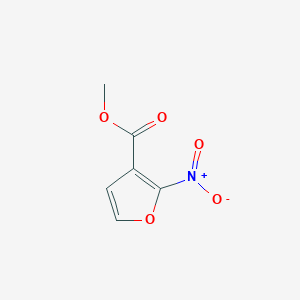
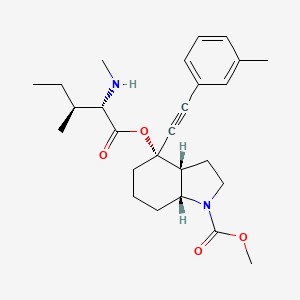

![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
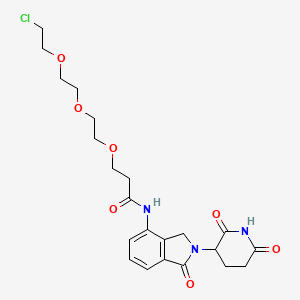
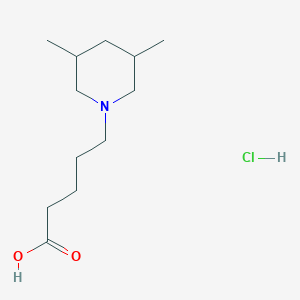
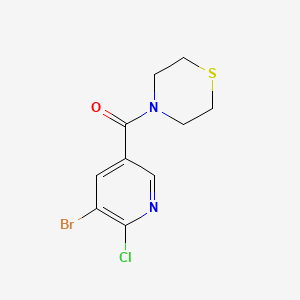
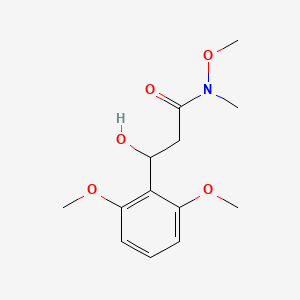
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
